Folinic acid (calcium hydrate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

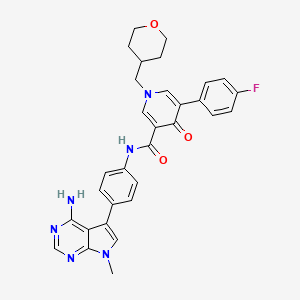

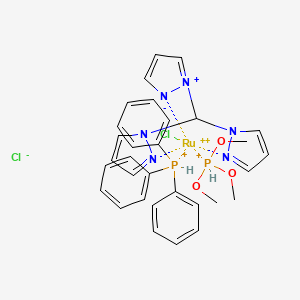

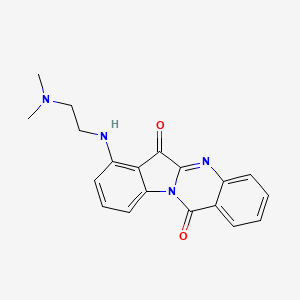

Folinic acid (calcium hydrate), also known as calcium folinate or leucovorin calcium, is a derivative of folic acid. It is the calcium salt of 5-formyl-5,6,7,8-tetrahydrofolic acid. This compound is an activated form of vitamin B9 and is commonly used in medical treatments to counteract the effects of folic acid antagonists, such as methotrexate . It is typically available as an amorphous powder that is off-white to light beige in color .

Preparation Methods

Synthetic Routes and Reaction Conditions: Folinic acid (calcium hydrate) is synthesized through the reduction of folic acid. The process involves the use of reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst. The reaction conditions typically include a controlled temperature and pH to ensure the stability of the product .

Industrial Production Methods: In industrial settings, folinic acid (calcium hydrate) is produced through a multi-step process that includes the reduction of folic acid followed by purification steps such as crystallization and filtration. The final product is then dried and converted into its calcium salt form .

Chemical Reactions Analysis

Types of Reactions: Folinic acid (calcium hydrate) undergoes various chemical reactions, including:

Reduction: The reduction of folic acid to folinic acid.

Substitution: Reactions involving the substitution of functional groups on the folinic acid molecule.

Common Reagents and Conditions:

Reducing Agents: Sodium borohydride, hydrogen with a catalyst.

Solvents: Water, methanol, or ethanol.

Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products: The primary product of these reactions is folinic acid (calcium hydrate) itself, which can be further processed into various pharmaceutical formulations .

Scientific Research Applications

Folinic acid (calcium hydrate) has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Plays a role in cellular metabolism and DNA synthesis.

Industry: Utilized in the production of pharmaceuticals and as a supplement in cell culture media.

Mechanism of Action

Folinic acid (calcium hydrate) exerts its effects by acting as a cofactor in one-carbon transfer reactions. It is involved in the synthesis of nucleotides and amino acids, which are essential for DNA replication and repair. The compound binds to and stabilizes the enzyme dihydrofolate reductase, facilitating the conversion of dihydrofolate to tetrahydrofolate .

Comparison with Similar Compounds

Folic Acid: The oxidized form of folinic acid, less active in biological systems.

Methotrexate: A folic acid antagonist used in cancer treatment.

5-Fluorouracil: A chemotherapeutic agent that is often used in combination with folinic acid to enhance its efficacy.

Uniqueness: Folinic acid (calcium hydrate) is unique in its ability to bypass the metabolic block caused by folic acid antagonists. Unlike folic acid, it does not require reduction by dihydrofolate reductase to be active, making it more effective in certain medical treatments .

Properties

Molecular Formula |

C20H25CaN7O8 |

|---|---|

Molecular Weight |

531.5 g/mol |

InChI |

InChI=1S/C20H23N7O7.Ca.H2O/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);;1H2/t12?,13-;;/m0../s1 |

InChI Key |

HXGBOZMAXPTRGF-RIWFDJIXSA-N |

Isomeric SMILES |

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.O.[Ca] |

Canonical SMILES |

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.O.[Ca] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-5-[deuterio(phosphonooxy)methyl]-3,4-dihydroxyoxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid](/img/structure/B12398184.png)

![1-[(2R,3S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12398199.png)

![(2R,4S,5R)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12398210.png)